molecular formula C9H17BrO B1484729 4-(1-Bromo-2-methylpropan-2-yl)oxane CAS No. 1262410-79-6

4-(1-Bromo-2-methylpropan-2-yl)oxane

Cat. No. B1484729
CAS RN: 1262410-79-6
M. Wt: 221.13 g/mol
InChI Key: FDUATFZACDIQRQ-UHFFFAOYSA-N
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Description

4-(1-Bromo-2-methylpropan-2-yl)oxane, also known as 1-bromo-2-methylpropane, is a hydrocarbon compound commonly used in organic synthesis. It is a colorless, volatile liquid with an intense, unpleasant odor. It is used in a variety of applications, including as a solvent, an intermediate in the production of pharmaceuticals, and as a reagent in the synthesis of other compounds.

Scientific Research Applications

4-(1-Bromo-2-methylpropan-2-yl)oxanethylpropane is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as benzyl bromide and 2-bromo-2-methylpropane. It is also used as a solvent for organic reactions, and as a starting material for the synthesis of pharmaceuticals. In addition, it is used in the synthesis of polymers, in the production of dyes and pigments, and in the synthesis of explosives.

Mechanism of Action

4-(1-Bromo-2-methylpropan-2-yl)oxanethylpropane is a volatile liquid with an intense, unpleasant odor. It is believed to act as an irritant to the skin, eyes, and mucous membranes, and can cause respiratory irritation. In addition, it is believed to act as a central nervous system depressant, and has been shown to cause drowsiness, dizziness, and nausea.
Biochemical and Physiological Effects
4-(1-Bromo-2-methylpropan-2-yl)oxanethylpropane has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to cause an increase in the levels of certain hormones, such as cortisol and epinephrine. It has also been shown to affect the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. In addition, it has been shown to affect the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

4-(1-Bromo-2-methylpropan-2-yl)oxanethylpropane has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a volatile liquid, making it easy to evaporate and remove from a reaction mixture. However, it is highly flammable and must be handled with caution. In addition, it has an intense, unpleasant odor, and can cause irritation to the skin, eyes, and mucous membranes.

Future Directions

There are several possible future directions for research involving 4-(1-Bromo-2-methylpropan-2-yl)oxanethylpropane. One possibility is to explore its potential use in the synthesis of other compounds, such as pharmaceuticals or polymers. Additionally, further research could be conducted to evaluate its potential effects on biochemical and physiological processes. Finally, further research could be conducted to evaluate its potential toxicity and to develop methods to reduce or eliminate its toxic effects.

properties

IUPAC Name

4-(1-bromo-2-methylpropan-2-yl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO/c1-9(2,7-10)8-3-5-11-6-4-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUATFZACDIQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CBr)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Bromo-2-methylpropan-2-yl)oxane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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